molecular formula C19H18BrNOS B232055 2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one

2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one

Cat. No. B232055
M. Wt: 388.3 g/mol
InChI Key: MXGSWUZNIPJDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one, also known as BMT-047, is a compound synthesized for its potential use as a pharmaceutical drug. It belongs to the class of compounds known as benzothiophenes, which have been found to have various biological activities.

Mechanism of Action

The exact mechanism of action of 2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one is not fully understood, but it has been proposed to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. 2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of AChE with an IC50 value of 0.12 μM. It has also been found to have antioxidant properties, as it can scavenge free radicals and inhibit lipid peroxidation. In vivo studies have shown that 2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one is that it has been synthesized with high purity and yield, making it suitable for use in laboratory experiments. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its effectiveness and safety in humans. Another area of interest is its potential as an anti-cancer agent. In vitro studies have shown that 2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one can inhibit the growth of cancer cells, and further studies are needed to determine its effectiveness in vivo. Additionally, studies are needed to further elucidate its mechanism of action and to identify other potential therapeutic targets.

Synthesis Methods

The synthesis of 2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one involves the reaction of 4-methylpiperidine with 2-bromo-1-(4,9-dihydrobenzo[b][1,8]naphthyridin-2-ylidene)ethanone in the presence of a palladium catalyst. The resulting compound is then treated with thioacetic acid to obtain 2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one. This method has been reported to yield 2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one with high purity and yield.

Scientific Research Applications

2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one has been the subject of various scientific studies due to its potential as a pharmaceutical drug. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.

properties

Molecular Formula

C19H18BrNOS

Molecular Weight

388.3 g/mol

IUPAC Name

5-bromo-2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one

InChI

InChI=1S/C19H18BrNOS/c1-21-8-6-12(7-9-21)18-14-5-3-2-4-13(14)10-16(22)19-15(18)11-17(20)23-19/h2-5,11H,6-10H2,1H3

InChI Key

MXGSWUZNIPJDMX-UHFFFAOYSA-N

SMILES

CN1CCC(=C2C3=CC=CC=C3CC(=O)C4=C2C=C(S4)Br)CC1

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CC(=O)C4=C2C=C(S4)Br)CC1

Origin of Product

United States

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